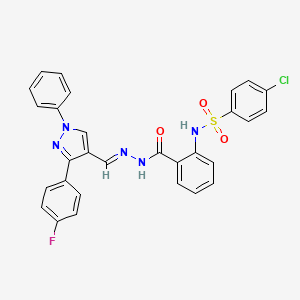
iodocopper;tetrabutylazanium;diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its white to faint yellow powder or chunk appearance and has a molecular weight of 1119.64 g/mol . It is primarily used as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iodocopper; tetrabutylazanium; diiodide typically involves the reaction of copper(I) iodide with tetrabutylammonium iodide. The reaction is carried out in an organic solvent such as acetonitrile under inert conditions to prevent oxidation . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of iodocopper; tetrabutylazanium; diiodide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Iodocopper; tetrabutylazanium; diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to form copper(0) species.
Substitution: The iodide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines as ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) iodide, while reduction can produce metallic copper .
Aplicaciones Científicas De Investigación
Iodocopper; tetrabutylazanium; diiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of 1,4-disubstituted 1,2,3-triazoles via three-component click reactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which iodocopper; tetrabutylazanium; diiodide exerts its effects involves the coordination of the copper center with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved include the formation of copper-ligand complexes that enhance the reactivity of the copper center .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium diiodocuprate(I): Similar in structure but with different ligand coordination.
Tetrabutylammonium diiodoaurate(I): Contains gold instead of copper, leading to different reactivity and applications.
Tetrabutylammonium diiodoplatinate(II): Contains platinum and exhibits distinct catalytic properties.
Uniqueness
Iodocopper; tetrabutylazanium; diiodide is unique due to its specific coordination environment and the presence of copper, which imparts distinct catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C32H72Cu2I4N2 |
|---|---|
Peso molecular |
1119.6 g/mol |
Nombre IUPAC |
iodocopper;tetrabutylazanium;diiodide |
InChI |
InChI=1S/2C16H36N.2Cu.4HI/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;/h2*5-16H2,1-4H3;;;4*1H/q4*+1;;;;/p-4 |
Clave InChI |
AVVGGLORWAVEFH-UHFFFAOYSA-J |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[Cu]I.[Cu]I.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)
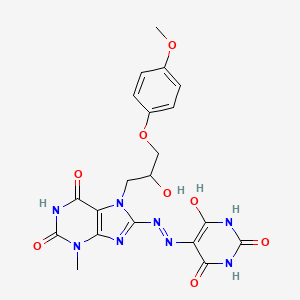


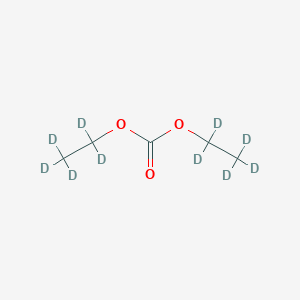
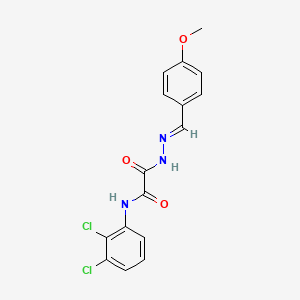

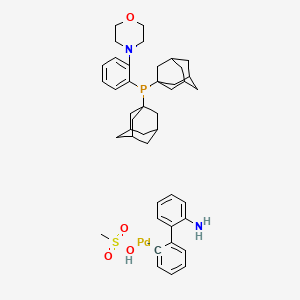
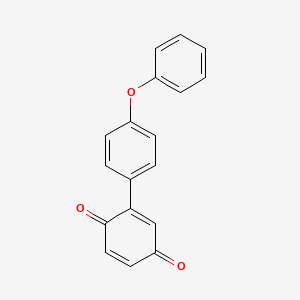
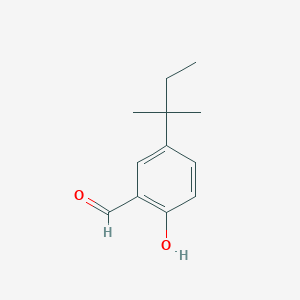
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
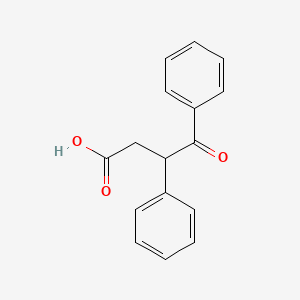
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
